Fmoc-lys(fmoc)-opfp
Overview
Description
Fmoc-lys(fmoc)-opfp (Fmoc-Lys-OPFP) is a synthetic peptide that has been used in a variety of scientific research applications. It is composed of a phenylalanine (Fmoc) linked to a lysine (Lys) residue, which is then linked to an ortho-phenyl fluorophore (OPFP). Fmoc-Lys-OPFP is a useful tool for studying the structure, dynamics, and interactions of proteins, peptides, and other biological macromolecules.
Scientific Research Applications
Biomedical Applications: Self-Supporting Hydrogels
Summary of the Application
Fmoc-derivatized cationic hexapeptides have been used to create self-supporting hydrogels for potential biomedical applications . These hydrogels are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Methods of Application
The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator, was reported . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .
Results or Outcomes
Among the Fmoc-derivatives of series K, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Supramolecular Gels: Co-Assembling of FMOC–Amino Acids
Summary of the Application
Fmoc-amino acids have been used to obtain supramolecular gels through co-assembly phenomenon . These gels are formed by low molecular weight gelators and have the property of self-association by physical interactions in a three-dimensional network .
Methods of Application
The stability of the new structures was evaluated by the vial inversion test, while FTIR spectra put into evidence the interaction between the compounds . The gel-like structure is evidenced by viscoelastic parameters in oscillatory shear conditions .
Results or Outcomes
SEM microscopy was used to obtain the visual insight into the morphology of the physical hydrogel network while DLS measurements highlighted the sol-gel transition . The molecular arrangement of gels was determined by circular dichroism, fluorescence and UV-Vis spectroscopy .
Self-Healing Hydrogels: Bioinspired Functional Materials
Summary of the Application
Fmoc–Lys(Fmoc)–Phe, a modified peptide building block composed of two 9-fluorenylmethyloxycarbonyl (Fmoc) groups, has been used to produce self-healing hydrogels . These hydrogels have potential applications in various fields, including nanotechnology and biology .
Methods of Application
The peptide hydrogel was produced at a very low concentration . The hydrogel’s hydrophobic core formation is driven by the aromatic stacking among Fmoc groups .
Results or Outcomes
The peptide hydrogel exhibited self-sustaining and self-healing behavior and improved mechanical properties compared to previously reported di Fmoc-based hydrogels . The peptide and the composite hydrogels exhibited excellent selective dye adsorption capacities .
Synthesis of Peptide Linkers: Monoclonal Antibody-Auristatin F Conjugates
Summary of the Application
Fmoc-derivatized amino acids have been used in the synthesis of peptide linkers for monoclonal antibody-auristatin F conjugates . These conjugates have potential applications in targeted drug delivery .
Methods of Application
The specific methods of application are not detailed in the source . However, typically, the synthesis of peptide linkers involves standard peptide synthesis techniques, such as solid-phase peptide synthesis .
Results or Outcomes
The specific results or outcomes are not detailed in the source . However, the successful synthesis of peptide linkers would enable the creation of antibody-drug conjugates for targeted drug delivery .
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H33F5N2O6/c43-34-35(44)37(46)39(38(47)36(34)45)55-40(50)33(49-42(52)54-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-48-41(51)53-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,48,51)(H,49,52)/t33-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFVHZCPMVZYQG-XIFFEERXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H33F5N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692815 | |
Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
756.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-lys(fmoc)-opfp | |
CAS RN |
132990-14-8 | |
Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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